![molecular formula C17H18N4O B7475333 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)
1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JNJ-40411813 is a pyrazolo[3,4-b]pyridine-5-carboxamide derivative that was first synthesized by Janssen Research & Development. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which is known to play a critical role in T-cell activation and proliferation. PKC theta is a promising target for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as transplant rejection and cancer.
Mécanisme D'action
JNJ-40411813 exerts its pharmacological effects by selectively inhibiting the 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta isoform, which is predominantly expressed in T-cells and plays a critical role in T-cell activation and proliferation. By inhibiting 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta, JNJ-40411813 reduces the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, and suppresses the activation and proliferation of T-cells. This leads to a reduction in autoimmune responses and inflammation, which are hallmarks of autoimmune diseases.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability, low clearance, and a long half-life. It is also highly selective for the 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta isoform, with minimal off-target effects on other 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide isoforms or other kinases. In animal models of autoimmune diseases, JNJ-40411813 has been shown to reduce disease severity and improve clinical outcomes, such as joint inflammation and neurological deficits. However, further studies are needed to evaluate the safety and efficacy of JNJ-40411813 in humans.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-40411813 has several advantages for lab experiments, including its high potency and selectivity for the 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta isoform, as well as its favorable pharmacokinetic profile. However, there are also some limitations to using JNJ-40411813 in lab experiments, such as its high cost and limited availability, as well as the need for specialized equipment and expertise to perform 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta assays.
Orientations Futures
There are several future directions for research on JNJ-40411813. One area of interest is the development of JNJ-40411813 as a potential therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to evaluate the safety and efficacy of JNJ-40411813 in clinical trials, as well as to identify biomarkers that can predict patient response to treatment. Another area of interest is the potential use of JNJ-40411813 as an immunosuppressant for organ transplantation and cancer therapy. Further studies are needed to evaluate the safety and efficacy of JNJ-40411813 in these settings, as well as to identify optimal dosing regimens and combination therapies. Finally, there is also interest in using JNJ-40411813 as a tool compound to study the role of 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta in T-cell biology and autoimmune diseases, as well as to develop new 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion:
In conclusion, JNJ-40411813 is a novel small molecule compound that has shown promise as a potential therapeutic agent for autoimmune diseases, organ transplantation, and cancer therapy. Its selective inhibition of the 1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide theta isoform offers a unique mechanism of action that has not been targeted by current therapies. Further studies are needed to evaluate the safety and efficacy of JNJ-40411813 in clinical trials, as well as to identify optimal dosing regimens and combination therapies.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves a multistep process that starts with the reaction of 2-bromo-3-methylpyridine with 2-methylphenylmagnesium bromide to form 2-methyl-3-(2-methylphenyl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-methyl-3-(2-methylphenyl)pyridine-5-carboxylate, which is subsequently treated with hydrazine hydrate to form 1,3-dimethyl-5-(2-methylphenyl)pyrazole. Finally, the pyrazole is reacted with 4-chloro-3-nitrobenzoic acid in the presence of triethylamine to form JNJ-40411813.
Applications De Recherche Scientifique
JNJ-40411813 has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to inhibit T-cell activation and proliferation, as well as cytokine production, in a dose-dependent manner. In animal models of autoimmune diseases, JNJ-40411813 has demonstrated significant efficacy in reducing disease severity and improving clinical outcomes. In addition, JNJ-40411813 has shown promise as a potential immunosuppressant for organ transplantation and cancer therapy.
Propriétés
IUPAC Name |
1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-6-4-5-7-13(11)9-19-17(22)14-8-15-12(2)20-21(3)16(15)18-10-14/h4-8,10H,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAXXAFIFHJUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC3=C(N=C2)N(N=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

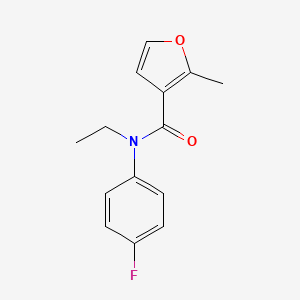
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)
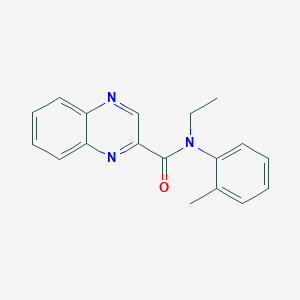
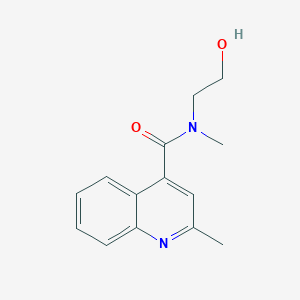
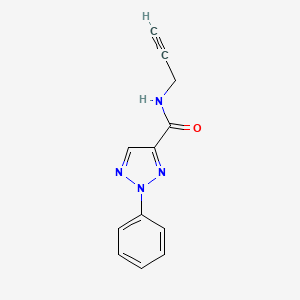
![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
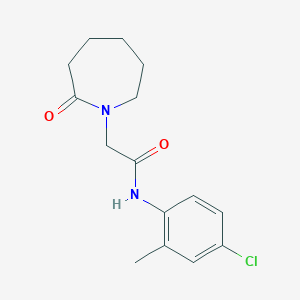
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
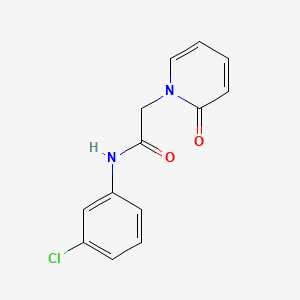
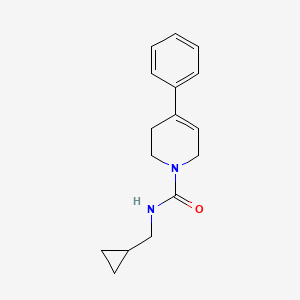
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)